molecular formula C11H18ClNO3 B3107164 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride CAS No. 1609404-07-0

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride

Cat. No. B3107164
CAS RN: 1609404-07-0
M. Wt: 247.72
InChI Key: PYTGOGGOPRGKKS-UHFFFAOYSA-N
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Description

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug development to studying cellular processes, owing to its unique properties. It has a CAS Number of 1609404-07-0 and a molecular weight of 247.72 .


Molecular Structure Analysis

The IUPAC name of this compound is 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride . The InChI code is 1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H . The InChI key is PYTGOGGOPRGKKS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature and other physical properties were not specified in the search results.

Scientific Research Applications

Antibacterial Activities

One study focused on the synthesis of a compound similar to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride and investigated its antibacterial activities. Specifically, it examined the compound's interaction with different metal complexes and found that certain complexes displayed strong antibacterial activity against Escherichia coli (Li-fen, 2011).

Catalytic Behavior

Another study looked at the encapsulation of a complex with a ligand similar to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride in zeolite. This material served as a catalyst for the oxidation of primary alcohols and hydrocarbons, highlighting the potential of such compounds in catalytic applications (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

A study investigated new diamine derivatives, similar in structure to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride, as corrosion inhibitors. The research found that these compounds were effective in inhibiting corrosion of mild steel in hydrochloric acid solutions, suggesting potential applications in corrosion prevention (Herrag et al., 2010).

Antimicrobial Activity

Another relevant study synthesized pyridine derivatives, closely related to 2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride, and evaluated their antimicrobial activity. The results showed variable and modest activity against certain bacterial and fungal strains, indicating the potential of such compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13;/h2-4,9,12-13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGOGGOPRGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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